molecular formula C18H23N3O3S B12222745 Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate

Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate

Cat. No.: B12222745
M. Wt: 361.5 g/mol
InChI Key: NNJKRZBHSBAUTK-UHFFFAOYSA-N
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Description

Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenylcarbamothioyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate typically involves multiple steps, starting with the formation of the quinoxaline ring. This can be achieved through the condensation of appropriate diamines with diketones. The phenylcarbamothioyl group is introduced via a reaction with phenyl isothiocyanate, and the ester group is formed through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a hydroxyquinoxaline derivative .

Scientific Research Applications

Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The phenylcarbamothioyl group can form specific interactions with active sites, while the quinoxaline ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-oxo-1-(phenylcarbamothioyl)decahydroquinoxalin-2-yl]acetate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the quinoxaline ring and the phenylcarbamothioyl group provides a distinct set of chemical properties that can be exploited in various fields .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

methyl 2-[3-oxo-1-(phenylcarbamothioyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate

InChI

InChI=1S/C18H23N3O3S/c1-24-16(22)11-15-17(23)20-13-9-5-6-10-14(13)21(15)18(25)19-12-7-3-2-4-8-12/h2-4,7-8,13-15H,5-6,9-11H2,1H3,(H,19,25)(H,20,23)

InChI Key

NNJKRZBHSBAUTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NC2CCCCC2N1C(=S)NC3=CC=CC=C3

Origin of Product

United States

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